N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline
Description
N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline is a structurally complex molecule featuring a spirocyclic core (1,7-dioxa-10-azaspiro[4.6]undecane) linked to a 3-fluoroaniline moiety via a methylene bridge. The fluorine atom at the 3-position of the aniline ring modulates electronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(1,10-dioxa-7-azaspiro[4.6]undecan-3-ylmethyl)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-13-2-1-3-14(6-13)18-8-12-7-15(20-9-12)10-17-4-5-19-11-15/h1-3,6,12,17-18H,4-5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPOERBBNAPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CC(CO2)CNC3=CC(=CC=C3)F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Intermediate
The tert-butyl-protected precursor tert-butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate (PubChem CID: 71305620) serves as the foundational intermediate. Its preparation involves:
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Ring-closing metathesis : A diene precursor undergoes cyclization using Grubbs catalyst to form the spirocyclic framework.
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Boc protection : The secondary amine is protected with tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base, yielding the Boc-protected spiro amine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Grubbs II catalyst, toluene, 80°C | 68% |
| Boc Protection | (Boc)₂O, Et₃N, DCM, 0°C → RT | 92% |
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to liberate the primary amine:
Bromination of the Aminomethyl Group
The free amine is converted to a bromomethyl derivative to enable nucleophilic substitution:
Coupling with 3-Fluoroaniline
The brominated spiro intermediate undergoes a palladium-catalyzed coupling with 3-fluoroaniline:
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Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
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Base : Cesium carbonate (Cs₂CO₃) in toluene at 110°C for 12 hours.
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Mechanism : Buchwald-Hartwig amination forms the C–N bond between the spiro bromide and aniline.
Optimization Data :
| Base | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| Cs₂CO₃ | Pd₂(dba)₃/Xantphos | 110 | 65% |
| KOtBu | Pd(OAc)₂/BINAP | 100 | 42% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 351.1742 [M+H]⁺ (Calculated: 351.1745 for C₁₈H₂₃FN₂O₂).
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline has shown promise in the development of novel pharmaceuticals. Its structural features may contribute to its ability to interact with biological targets effectively. Research indicates that compounds with spirocyclic structures often exhibit enhanced biological activity due to their conformational rigidity.
Case Studies
- Anticancer Activity : In a study examining various derivatives of spirocyclic compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety. Preliminary findings indicate that it may modulate serotonin receptors, which could lead to therapeutic applications in mood disorders.
Material Science
Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to enhance the mechanical and thermal properties of polymers has been explored in various studies.
Applications in Coatings
The compound can be utilized in the formulation of protective coatings due to its chemical stability and resistance to environmental degradation. Research has shown that coatings incorporating this compound exhibit improved durability and resistance to solvents.
Research Tool
Chemical Probes
this compound serves as a valuable chemical probe in biological research. It can be used to elucidate mechanisms of action in various biochemical pathways, particularly those involving receptor-ligand interactions.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Neuropharmacology | Potential modulation of serotonin receptors | |
| Material Science | Polymer Chemistry | Enhances mechanical and thermal properties |
| Coatings | Improved durability and solvent resistance | |
| Research Tool | Chemical Probes | Useful for studying receptor-ligand interactions |
Mechanism of Action
The mechanism of action of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include nitroaniline derivatives with halogen substituents (Table 1):
| Compound | Substituent(s) on Aniline | Core Structure |
|---|---|---|
| Target Compound | 3-Fluoro | Spirocyclic |
| 2a (N-(3-Fluorophenyl)-2-nitroaniline) | 3-Fluoro | Linear nitroaniline |
| 2b (N-(3-Chlorophenyl)-2-nitroaniline) | 3-Chloro | Linear nitroaniline |
| 2c (N-(3,4-Difluorophenyl)-2-nitroaniline) | 3,4-Difluoro | Linear nitroaniline |
Key Observations :
- The target compound’s spirocyclic core imposes steric constraints absent in linear analogs, likely reducing rotational freedom and increasing melting points compared to non-spiro derivatives (e.g., 2a: 73–74°C vs. hypothetical spiro analog) .
- higher values for other isomers) .
Insights :
- Chlorinated derivatives (2b) exhibit higher yields (76%) compared to fluorinated analogs (50–61%), possibly due to chlorine’s superior leaving-group ability in nucleophilic substitutions .
- Increased halogenation (e.g., 2c’s 3,4-difluoro substitution) correlates with higher melting points, suggesting stronger intermolecular halogen bonding or crystal packing efficiency .
Electronic and Reactivity Profiles
- Proton Affinity: 3-Fluoroaniline derivatives exhibit lower proton affinity compared to non-fluorinated analogs (Table 1 in ), attributed to fluorine’s electron-withdrawing effect. This property may influence interactions in biological systems (e.g., hydrogen bonding with enzymes) .
- This is supported by pharmacokinetic protocols in , where spiro-like structures often show prolonged half-lives in murine models .
Biological Activity
N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a unique spiro structure characterized by the presence of both dioxaspiro and azaspiro moieties. Its molecular formula is , with a molecular weight of approximately 280.34 g/mol. The predicted boiling point is around 440.1 °C .
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.34 g/mol |
| Boiling Point | 440.1 ± 45.0 °C (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the structure enhances its interaction with biological molecules, potentially modulating various biological pathways .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related compounds has shown effectiveness against Gram-positive and Gram-negative bacteria by inhibiting quorum sensing pathways, which are critical for bacterial communication and virulence .
Case Studies
- Quorum Sensing Inhibition : A study investigated the inhibition of LsrK kinase by derivatives of DPD (a compound related to this compound). The results showed IC50 values between 100 µM and 500 µM, indicating significant potential for modulating bacterial behavior through quorum sensing inhibition .
- Anticancer Potential : Preliminary research suggests that compounds with similar structural features may exhibit anticancer activity by interfering with cellular signaling pathways involved in proliferation and apoptosis. Further studies are needed to elucidate the specific mechanisms at play.
Comparative Analysis with Similar Compounds
A comparative study was conducted between this compound and other fluorinated compounds to assess their biological activities.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Potential |
| N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine | High | Moderate |
Future Directions in Research
The ongoing research into this compound focuses on:
- Structural Optimization : Modifying the structure to enhance biological activity and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-fluoroaniline critical for experimental design?
- Answer: 3-Fluoroaniline exhibits a proton affinity of 867.3 kJ mol⁻¹ and gas-phase basicity (ΔG) of 835.5 kJ mol⁻¹, which are lower than other fluoroaniline isomers (e.g., 4-fluoroaniline: 871.5 kJ mol⁻¹ proton affinity). Its ionization energy (8.33 eV) is higher than aniline (7.72 eV), influencing its stability in gas-phase reactions . Dissociation constants (pKa) vary with substitution: 3-fluoroaniline has a pKa of 3.50 (25°C), indicating moderate basicity compared to 4-fluoroaniline (pKa 4.65) . Solubility in water is poor, necessitating organic solvents for reactions .
Q. How is 3-fluoroaniline synthesized, and what reaction conditions optimize yield?
- Answer: Regioselective halogenation of unprotected anilines using CuCl₂/CuBr₂ catalysts under mild conditions (40°C, 6 h for chlorination; room temperature, 10 min for bromination) yields 3-fluoroaniline derivatives with >90% efficiency. Key parameters include:
| Reaction Parameter | Chlorination (CuCl₂) | Bromination (CuBr₂) |
|---|---|---|
| Catalyst Equiv. | 3 | 3 |
| Time | 6 h | 10 min |
| Yield | 92% | 90% |
| Side products (e.g., isomers) are minimized by controlling reaction time and temperature . |
Q. What analytical methods are effective for detecting 3-fluoroaniline in biological samples?
- Answer: Headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS) detects 3-fluoroaniline at limits of detection (LOD) of 0.02 mg mL⁻¹ and quantitation (LOQ) of 0.06 mg mL⁻¹. Calibration curves are linear (R² > 0.99) between 0–20 μg/mL. For bacterial biomarker studies (e.g., Pseudomonas aeruginosa), incubation for 8–24 h at 37°C optimizes VOC release (1.2–4.6 mg mL⁻¹) .
Advanced Research Questions
Q. How do steric and electronic factors influence 3-fluoroaniline's reactivity in regioselective halogenation?
- Answer: The fluorine atom at the meta position induces steric hindrance and electron-withdrawing effects, directing electrophilic attack to the para position. Copper-catalyzed reactions show faster bromination (10 min vs. 6 h for chlorination) due to lower activation energy. Computational modeling (e.g., Molinspiration) predicts steric accessibility of the amino group, which correlates with observed reaction rates .
Q. What explains contradictory ion mobility data for 3-fluoroaniline isomers under varying experimental conditions?
- Answer: Discrepancies in mobility values arise from temperature and electric field effects. At 43–45°C (HiKE-IMS), 3-fluoroaniline’s mobility aligns with older studies conducted at 250°C when reduced electric fields (EDR/N) are matched. For EDR/N > 40 Td, 3-fluoroaniline’s mobility increases more sharply than 4-fluoroaniline due to reduced hydronium bonding (proton affinity = 867.3 kJ mol⁻¹ vs. 871.5 kJ mol⁻¹ for 4-fluoroaniline) .
Q. How does 3-fluoroaniline function as a bacterial biomarker, and what factors affect its quantification?
- Answer: 3-Fluoroaniline is liberated via β-alanyl aminopeptidase activity in P. aeruginosa using the substrate 3-amino-N-(3-fluorophenyl)propanamide. Strain variability impacts yield: AA44 produces 38.5 mg mL⁻¹, while AUS52 yields 19.8 mg mL⁻¹. Incubation time (6–10 h) and bacterial load (1 × 10⁶ CFU mL⁻¹) are critical for reproducible detection (95–100% success rate). Background interference is minimized by using N₂ as drift gas in HiKE-IMS .
Methodological Recommendations
- For synthesis optimization: Prioritize CuBr₂ at room temperature for bromination to minimize isomer formation .
- For bacterial detection: Use 24 h incubation and HS-SPME-GC-MS to achieve 100% detection certainty in sputum samples .
- For resolving mobility contradictions: Standardize EDR/N values and drift gas (N₂) to reduce field heating artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
